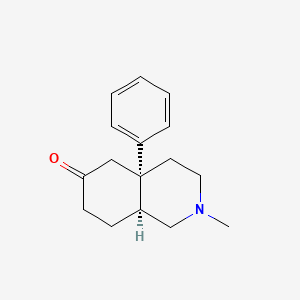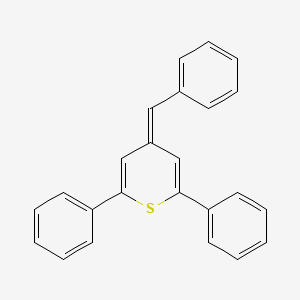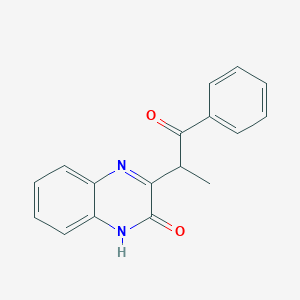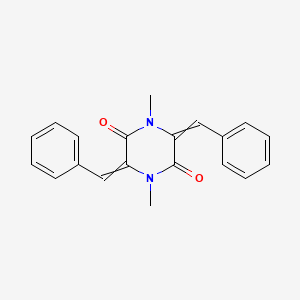
(4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-6(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-6(2H)-one is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by its unique stereochemistry and functional groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-6(2H)-one typically involves multi-step organic reactions. One common method includes the hydrogenation of a precursor compound under specific conditions to achieve the desired stereochemistry. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and catalyst concentration is crucial for optimizing the production process.
化学反応の分析
Types of Reactions
(4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-6(2H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
科学的研究の応用
(4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-6(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-6(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- (4aS,8aS)-Octahydro-4a(2H)-isoquinolinol
- 2H-Pyrido[4,3-b]-1,4-oxazine, octahydro-, (4aS,8aS)
- 2H,5H-Pyrano[4,3-b]-1,4-oxazine, hexahydro-, (4aS,8aS)
Uniqueness
(4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-6(2H)-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
50640-74-9 |
|---|---|
分子式 |
C16H21NO |
分子量 |
243.34 g/mol |
IUPAC名 |
(4aS,8aS)-2-methyl-4a-phenyl-3,4,5,7,8,8a-hexahydro-1H-isoquinolin-6-one |
InChI |
InChI=1S/C16H21NO/c1-17-10-9-16(13-5-3-2-4-6-13)11-15(18)8-7-14(16)12-17/h2-6,14H,7-12H2,1H3/t14-,16-/m1/s1 |
InChIキー |
FFBSKTNIGLGNQP-GDBMZVCRSA-N |
異性体SMILES |
CN1CC[C@@]2(CC(=O)CC[C@@H]2C1)C3=CC=CC=C3 |
正規SMILES |
CN1CCC2(CC(=O)CCC2C1)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![8,8-Dibromo-1-methylbicyclo[5.1.0]octane](/img/structure/B14660964.png)
![Methyl phenanthro[2,3-d][1,3]dioxole-5-carboxylate](/img/structure/B14660968.png)
![(10R,13S,17R)-10,13-Dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5',6-trione](/img/structure/B14660969.png)


![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methyl}oxirane](/img/structure/B14660992.png)




